molecular formula C13H18FIN2O3 B1392922 N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide CAS No. 1299607-65-0

N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide

Cat. No. B1392922
M. Wt: 396.2 g/mol
InChI Key: UFMRMGXPWMGKHF-UHFFFAOYSA-N
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Description

“N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide” is a complex organic compound. It contains a pyridine ring with iodine, fluorine, and dimethoxymethyl substituents at the 2nd, 3rd, and 4th positions, respectively. This pyridine ring is further connected to a pivalamide group .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide (NCP) is a key step in the synthesis of a potent inhibitor of the HIV type 1 reverse transcriptase. The reaction comprises a heterogeneous lithiation step catalyzed by the solvent, fluoroacetylation with ethyl-trifluoroacetate (TFAEt), and hydrolysis .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied. For instance, the crystal structure of N-((4-acetylphenyl)carbamothioyl)pivalamide was synthesized by inert refluxing pivaloyl isothiocyanate and 4-aminoacetophenone in dry acetone. The spectroscopic characterization (1H-NMR, 13CNMR, FT-IR) and single crystal assays determined the structure of the synthesized compound .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For example, the lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide (NCP) is a key step in the synthesis of a potent inhibitor of the HIV type 1 reverse transcriptase. The reaction comprises a heterogeneous lithiation step catalyzed by the solvent, fluoroacetylation with ethyl-trifluoroacetate (TFAEt), and hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, pivalamide has a molecular weight of 101.15 g/mol and a molecular formula of C5H11NO .

Scientific Research Applications

  • Behavior of Strong Nucleophiles : A study by Al-Romaizan (2019) focused on the behavior of strong nucleophiles, including N-(2-(3-hydrazineyl-5-oxo-1,2,4-triazin-6-yl)phenyl)-pivalamide, towards active electrophilic compounds. This research is significant in understanding the chemical interactions and potential applications of these compounds in various fields, including pharmaceuticals and synthetic chemistry (Al-Romaizan, 2019).

  • Cystic Fibrosis Therapy : Another study by Yu et al. (2008) identified N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide as a corrector for cystic fibrosis protein DeltaF508-CFTR. This suggests potential therapeutic applications for similar compounds in treating cystic fibrosis (Yu et al., 2008).

  • Antiviral Activity Evaluation : Lewis et al. (1993) synthesized and evaluated 5-Fluoro-4-tosyloxypentyl pivalate for antiviral activities. Although found inactive in their study, this kind of research is crucial for the development of new antiviral drugs (Lewis et al., 1993).

  • Inhibitor of Met Kinase Superfamily : Schroeder et al. (2009) identified substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This research highlights the role of such compounds in cancer therapy (Schroeder et al., 2009).

  • Imaging Tracers for PET : Tu et al. (2007) synthesized fluorine-containing benzamide analogs for PET imaging of the sigma-2 receptor status of solid tumors. This illustrates the diagnostic applications of these compounds in oncology (Tu et al., 2007).

  • Lithiation and Fluoroacetylation for HIV Therapy : Godany et al. (2011) investigated lithiation-fluoroacetylation of N-(4-chlorophenyl)-pivalamide, a key step in synthesizing an inhibitor of HIV type 1 reverse transcriptase (Godany et al., 2011).

  • Serotonin 5-HT(1A) Receptors Imaging : García et al. (2014) prepared N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides as PET tracers of serotonin 5-HT(1A) receptors, indicating the use of such compounds in neuropsychiatric disorder studies (García et al., 2014).

properties

IUPAC Name

N-[4-(dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FIN2O3/c1-13(2,3)12(18)17-10-9(15)8(7(14)6-16-10)11(19-4)20-5/h6,11H,1-5H3,(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMRMGXPWMGKHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C(=C1I)C(OC)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18FIN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(Dimethoxymethyl)-5-fluoro-3-iodopyridin-2-yl)pivalamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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